Bax-IN-1

Description

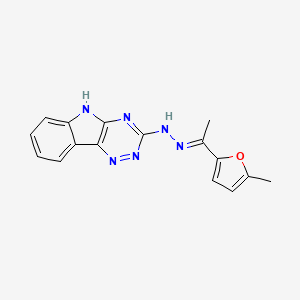

The exact mass of the compound 1-(5-methyl-2-furyl)ethanone 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone is 306.12290909 g/mol and the complexity rating of the compound is 458. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[(E)-1-(5-methylfuran-2-yl)ethylideneamino]-5H-[1,2,4]triazino[5,6-b]indol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N6O/c1-9-7-8-13(23-9)10(2)19-21-16-18-15-14(20-22-16)11-5-3-4-6-12(11)17-15/h3-8H,1-2H3,(H2,17,18,21,22)/b19-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOMZPGUGBDWVTQ-VXLYETTFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C(=NNC2=NC3=C(C4=CC=CC=C4N3)N=N2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(O1)/C(=N/NC2=NC3=C(C4=CC=CC=C4N3)N=N2)/C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Bax Inhibitor-1: A Key Regulator of Endoplasmic Reticulum Calcium Homeostasis and Cell Fate

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Bax Inhibitor-1 (BI-1), an evolutionarily conserved, multi-transmembrane protein residing in the endoplasmic reticulum (ER), has emerged as a critical regulator of cellular calcium (Ca²⁺) homeostasis. Initially identified for its ability to suppress Bax-induced apoptosis, a growing body of evidence indicates that BI-1's cytoprotective functions are intricately linked to its modulation of ER Ca²⁺ dynamics. This technical guide provides a comprehensive overview of the molecular mechanisms by which BI-1 governs Ca²⁺ signaling, its impact on cellular physiology and pathology, and detailed methodologies for its study. We delve into the proposed models of BI-1 action, including its function as a Ca²⁺ leak channel and its interaction with key Ca²⁺ handling proteins. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of targeting BI-1 in various diseases, including cancer, neurodegenerative disorders, and ischemia/reperfusion injury.

Introduction

The endoplasmic reticulum (ER) is the primary intracellular Ca²⁺ storage organelle, playing a pivotal role in a vast array of cellular processes, from protein folding and modification to signal transduction and apoptosis. Dysregulation of ER Ca²⁺ homeostasis is a hallmark of numerous pathological conditions. Bax Inhibitor-1 (BI-1), also known as Transmembrane BAX Inhibitor Motif Containing 6 (TMBIM6), is a key player in maintaining this delicate balance.[1][2] Overexpression of BI-1 has been shown to protect against ER stress-induced apoptosis, a function attributed to its ability to lower the steady-state Ca²⁺ concentration within the ER lumen.[3][4] This guide will explore the multifaceted role of BI-1 in Ca²⁺ homeostasis, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways.

Molecular Mechanisms of BI-1 in Calcium Regulation

The precise mechanism by which BI-1 modulates ER Ca²⁺ levels is an area of active investigation, with several compelling hypotheses supported by experimental data.

BI-1 as a pH-Sensitive ER Ca²⁺ Leak Channel

A primary proposed mechanism is that BI-1 functions as a Ca²⁺ leak channel, facilitating the passive efflux of Ca²⁺ from the ER lumen into the cytosol.[5] This "leak" helps to prevent Ca²⁺ overload within the ER, a condition that can trigger the unfolded protein response (UPR) and ultimately lead to apoptosis.

Structural and functional studies suggest that BI-1's channel activity is pH-sensitive.[6] Cytosolic acidosis has been shown to inhibit the BI-1-mediated Ca²⁺ leak from the ER.[6][7] This pH-dependent regulation is thought to be mediated by two critical aspartic acid residues within the C-terminal region of the protein.[6]

Interaction with and Sensitization of the IP₃ Receptor

Another significant mechanism involves the interaction of BI-1 with the inositol 1,4,5-trisphosphate receptor (IP₃R), a major ER Ca²⁺ release channel.[1][8] BI-1 has been shown to physically associate with the IP₃R and sensitize its opening in response to low concentrations of its ligand, IP₃.[1] This sensitization leads to a controlled and sustained release of Ca²⁺, thereby lowering the steady-state ER Ca²⁺ concentration.[1][9] By promoting a basal level of Ca²⁺ release through the IP₃R, BI-1 prevents the large, bolus release of Ca²⁺ that can occur under stress conditions, which can lead to mitochondrial Ca²⁺ overload and the initiation of apoptosis.[9][10]

Crosstalk with other Ca²⁺ Handling Proteins

BI-1's influence on Ca²⁺ homeostasis extends beyond its direct channel activity and interaction with the IP₃R. It also indirectly affects the activity of the Sarco/Endoplasmic Reticulum Ca²⁺-ATPase (SERCA) pump, which is responsible for pumping Ca²⁺ from the cytosol back into the ER.[11] By promoting Ca²⁺ leak, BI-1 creates a futile cycle of Ca²⁺ release and re-uptake, which can impact cellular bioenergetics. Furthermore, the regulation of ER Ca²⁺ levels by BI-1 has downstream consequences for mitochondrial Ca²⁺ uptake, a critical determinant of cell survival and death.[4][12]

Quantitative Data on BI-1 Function

The following tables summarize key quantitative findings from studies investigating the role of BI-1 in Ca²⁺ homeostasis.

Table 1: Effect of BI-1 on Unidirectional ER Ca²⁺ Leak Rate

| Cell Type | Condition | pH | ER Ca²⁺ Leak Rate (% of total ER Ca²⁺ released/min) | Reference |

| BI-1⁻/⁻ MEFs | Empty Vector | 6.8 | ~1.5 | [13] |

| BI-1⁻/⁻ MEFs | Wild-type BI-1 | 6.8 | ~3.0 | [13] |

| BI-1⁻/⁻ MEFs | BI-1 D213R (pore-dead mutant) | 6.8 | ~1.5 | [13] |

| BI-1⁻/⁻ MEFs | Wild-type BI-1 | 6.2 | ~1.5 | [13] |

| BI-1⁻/⁻ MEFs | Wild-type BI-1 | 5.8 | ~1.5 | [13] |

Table 2: Impact of BI-1 Overexpression on Cytosolic Ca²⁺ Dynamics

| Cell Type | Stimulus | Parameter Measured | Effect of BI-1 Overexpression | Reference |

| HT1080 | Thapsigargin | Peak Cytosolic [Ca²⁺] | Reduced | [14] |

| HT1080 | Ionomycin | Peak Cytosolic [Ca²⁺] | Reduced | [14] |

| Tobacco BY-2 cells | CPA (SERCA inhibitor) | Transient increase in cytosolic [Ca²⁺] | Attenuated | [15] |

| T and B cells from BI-1 KO mice | Basal | Cytosolic [Ca²⁺] | Increased | [16] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the function of BI-1 in Ca²⁺ homeostasis.

Measurement of Unidirectional ER Ca²⁺ Efflux using ⁴⁵Ca²⁺ in Permeabilized Cells

This protocol allows for the direct measurement of Ca²⁺ leak from the ER.

Materials:

-

Cell culture medium

-

Hanks' Balanced Salt Solution (HBSS)

-

Permeabilization buffer (e.g., containing saponin)

-

Loading buffer (containing ⁴⁵CaCl₂)

-

Efflux buffer (Ca²⁺-free)

-

Thapsigargin

-

Scintillation fluid and counter

Procedure:

-

Culture cells to confluency in 12-well plates.

-

Wash cells with HBSS.

-

Permeabilize the plasma membrane by incubating with a buffer containing a low concentration of saponin. This leaves the ER membrane intact.

-

Load the ER with ⁴⁵Ca²⁺ by incubating the permeabilized cells in a loading buffer containing ⁴⁵CaCl₂ and ATP to support SERCA pump activity.

-

Initiate the Ca²⁺ efflux by washing the cells and incubating them in a Ca²⁺-free efflux buffer containing thapsigargin to block SERCA-mediated re-uptake.

-

At various time points, collect the efflux buffer and lyse the cells.

-

Measure the radioactivity in the collected buffer and the cell lysate using a scintillation counter.

-

Calculate the percentage of ⁴⁵Ca²⁺ released at each time point relative to the total initial ⁴⁵Ca²⁺ content of the ER.

Measurement of Cytosolic Ca²⁺ Concentration using Fura-2 AM

This ratiometric fluorescent dye allows for the quantification of changes in cytosolic Ca²⁺ levels.[5]

Materials:

-

Fura-2 AM

-

Pluronic F-127

-

HEPES-buffered saline solution (HBSS)

-

Fluorescence microscope or plate reader with dual-excitation capabilities (340 nm and 380 nm)

Procedure:

-

Plate cells on glass coverslips or in a 96-well plate.

-

Prepare a loading solution containing Fura-2 AM and Pluronic F-127 in HBSS. Pluronic F-127 aids in the solubilization of the dye.

-

Incubate the cells with the loading solution at 37°C for 30-60 minutes to allow the dye to enter the cells and be cleaved by intracellular esterases.

-

Wash the cells with HBSS to remove extracellular dye.

-

Mount the coverslip on a perfusion chamber or place the 96-well plate in the reader.

-

Record the fluorescence emission at ~510 nm while alternating the excitation wavelength between 340 nm and 380 nm.

-

The ratio of the fluorescence intensities at the two excitation wavelengths (F340/F380) is proportional to the intracellular Ca²⁺ concentration.

-

Calibrate the signal using ionomycin in the presence of high Ca²⁺ (for Rmax) and a Ca²⁺ chelator like EGTA (for Rmin) to determine absolute Ca²⁺ concentrations.

Measurement of ER Ca²⁺ Concentration using Genetically Encoded Ca²⁺ Indicators (GECIs)

GECIs, such as G-CEPIA1er or R-CEPIA1er, can be targeted to the ER to directly monitor luminal Ca²⁺ levels.[17]

Materials:

-

Plasmid encoding an ER-targeted GECI

-

Transfection reagent

-

Fluorescence microscope

Procedure:

-

Transfect the cells with the plasmid encoding the ER-targeted GECI.

-

Allow 24-48 hours for protein expression.

-

Image the cells using a fluorescence microscope with the appropriate excitation and emission filters for the specific GECI.

-

Changes in fluorescence intensity or FRET ratio (for ratiometric GECIs) reflect changes in the ER luminal Ca²⁺ concentration.

-

Treat cells with agonists (e.g., IP₃-generating agonists) or inhibitors (e.g., thapsigargin) to monitor dynamic changes in ER Ca²⁺.

Co-immunoprecipitation (Co-IP) to Detect BI-1 and IP₃R Interaction

This technique is used to determine if two proteins physically associate within the cell.[18][19]

Materials:

-

Cell lysis buffer (non-denaturing, e.g., containing CHAPS or Triton X-100)

-

Antibody against BI-1 or IP₃R

-

Control IgG antibody

-

Protein A/G-agarose or magnetic beads

-

Wash buffer

-

Elution buffer

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Lyse cells expressing both BI-1 and IP₃R in a non-denaturing lysis buffer to preserve protein-protein interactions.

-

Pre-clear the lysate by incubating with control IgG and protein A/G beads to reduce non-specific binding.

-

Incubate the pre-cleared lysate with an antibody specific for either BI-1 or IP₃R overnight at 4°C.

-

Add protein A/G beads to the lysate and incubate for another 1-2 hours to capture the antibody-antigen complexes.

-

Wash the beads several times with wash buffer to remove non-specifically bound proteins.

-

Elute the bound proteins from the beads using an elution buffer (e.g., low pH glycine or SDS sample buffer).

-

Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against both BI-1 and IP₃R to confirm their co-precipitation.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways involving BI-1 and a general workflow for its investigation.

Caption: Signaling pathway of BI-1 in Ca²⁺ homeostasis and apoptosis.

Caption: General experimental workflow for investigating BI-1 function.

Conclusion and Future Directions

Bax Inhibitor-1 is a crucial regulator of ER Ca²⁺ homeostasis, exerting its cytoprotective effects through multiple mechanisms, including acting as a pH-sensitive Ca²⁺ leak channel and sensitizing the IP₃R. Its ability to fine-tune ER Ca²⁺ levels has profound implications for cell survival and death decisions, making it an attractive therapeutic target for a wide range of diseases characterized by ER stress and aberrant Ca²⁺ signaling.

Future research should focus on further elucidating the precise molecular architecture of the BI-1 channel, identifying novel interacting partners, and exploring the therapeutic potential of small molecules that can modulate BI-1 activity. A deeper understanding of the tissue-specific functions of BI-1 and its role in the context of different cellular stresses will be paramount for the development of targeted and effective therapies. This guide provides a solid foundation of current knowledge and methodologies to facilitate these future endeavors.

References

- 1. Monitoring ER/SR Calcium Release with the Targeted Ca2+ Sensor CatchER+ - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]

- 3. Understanding Fura 2-AM: A Powerful Tool for Calcium Imaging - Amerigo Scientific [amerigoscientific.com]

- 4. Bax Inhibitor-1-Mediated Inhibition of Mitochondrial Ca2+ Intake Regulates Mitochondrial Permeability Transition Pore Opening and Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 5. hellobio.com [hellobio.com]

- 6. ionbiosciences.com [ionbiosciences.com]

- 7. Measurement of intracellular Ca2+ release in permeabilized cells using 45Ca2+ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Bax Inhibitor-1-mediated Ca2+leak is decreased by cytosolic acidosis [repositorio.uchile.cl]

- 9. Bax Inhibitor-1: between stress and survival - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Characteristics of Bax Inhibitor-1 and its Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Measurement of calcium fluxes in permeabilized cells using a ⁴⁵Ca²+ uptake and release assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Protocol 1: Verifying the function and localization of genetically-encoded Ca2+ sensors and converting FRET ratios to Ca2+ concentrations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. repositorio.uchile.cl [repositorio.uchile.cl]

- 14. Bax Inhibitor-1 Is a pH-dependent Regulator of Ca2+ Channel Activity in the Endoplasmic Reticulum - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ER-GCaMP6f: An Endoplasmic Reticulum Targeted Genetic Probe to Measure Calcium Activity in Astrocytic Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Use of Genetically-encoded Calcium Indicators for Live Cell Calcium Imaging and Localization in Virus-infected Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. assaygenie.com [assaygenie.com]

- 19. Co-immunoprecipitation Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

The Guardian of the Endoplasmic Reticulum: A Technical Guide to Bax Inhibitor-1 (BI-1)

An In-depth Exploration of the Discovery, History, and Core Functions of a Key Regulator of Cell Survival

Abstract

Bax Inhibitor-1 (BI-1), a highly conserved multi-transmembrane protein residing primarily in the endoplasmic reticulum (ER), has emerged as a critical regulator of cellular homeostasis and survival. Initially identified through a functional screen in yeast as a potent suppressor of Bax-induced cell death, BI-1's mechanism of action has since been revealed to be far more intricate than direct Bax antagonism. This technical guide provides a comprehensive overview of the discovery, history, and key functions of BI-1, with a particular focus on its roles in modulating the unfolded protein response (UPR), calcium (Ca2+) homeostasis, and reactive oxygen species (ROS) production. Detailed experimental protocols for key assays, quantitative data summaries, and visual representations of associated signaling pathways are presented to serve as a valuable resource for researchers, scientists, and drug development professionals in the field.

Discovery and History: Unmasking a Novel Cell Death Suppressor

The story of Bax Inhibitor-1 (BI-1) began in 1998 with a functional genetic screen in Saccharomyces cerevisiae. Researchers were searching for human cDNAs that could counteract the lethal effects of the pro-apoptotic protein Bax when expressed in yeast.[1][2] This screen led to the identification of a novel gene, initially designated as Testis Enhanced Gene Transcript (TEGT) due to its high expression in the testis, which effectively suppressed Bax-mediated cytotoxicity.[3] Subsequent characterization revealed that this protein, renamed Bax Inhibitor-1, did not physically interact with Bax.[1] Instead, it was found to associate with anti-apoptotic members of the Bcl-2 family, such as Bcl-2 and Bcl-xL, suggesting a more nuanced role in the regulation of apoptosis.[1]

BI-1 is an evolutionarily conserved protein, with homologs identified in a wide range of organisms from plants to mammals, highlighting its fundamental importance in cellular function.[2][3] It is a hydrophobic protein with multiple transmembrane domains, predominantly localized to the membranes of the endoplasmic reticulum.[1] This subcellular localization proved to be a critical clue in unraveling its primary functions, which are now understood to be deeply intertwined with the maintenance of ER homeostasis.

Core Functions and Mechanisms of Action

BI-1's cytoprotective effects are multifaceted, primarily revolving around its ability to modulate three key cellular processes: the unfolded protein response (UPR), intracellular calcium signaling, and the production of reactive oxygen species (ROS).

Modulation of the Unfolded Protein Response (UPR)

The ER is the primary site for the folding and modification of secretory and transmembrane proteins. Perturbations in this process lead to the accumulation of unfolded or misfolded proteins, a condition known as ER stress, which in turn activates the UPR. The UPR is a complex signaling network aimed at restoring ER homeostasis, but can trigger apoptosis if the stress is prolonged or severe.

BI-1 plays a crucial role in attenuating ER stress by directly interacting with and inhibiting the most conserved ER stress sensor, inositol-requiring enzyme 1α (IRE1α).[4][5] By binding to IRE1α, BI-1 dampens its endoribonuclease activity, thereby reducing the splicing of X-box binding protein 1 (XBP1) mRNA.[4][5] Spliced XBP1 is a potent transcription factor that upregulates a host of UPR target genes. Thus, by modulating IRE1α activity, BI-1 helps to prevent an over-exuberant UPR that could otherwise lead to cell death.

Regulation of Calcium Homeostasis

The ER is the main intracellular store of calcium (Ca2+), and the controlled release of Ca2+ is vital for a multitude of cellular processes. Dysregulation of ER Ca2+ homeostasis is a key trigger for apoptosis. BI-1 has been shown to function as a Ca2+ leak channel in the ER membrane, leading to a modest but significant reduction in steady-state ER Ca2+ levels.[1][6] This controlled Ca2+ leak helps to prevent the massive release of Ca2+ from the ER that can occur under stress conditions, which would otherwise lead to mitochondrial Ca2+ overload and the initiation of the apoptotic cascade.[7]

Control of Reactive Oxygen Species (ROS) Production

ER stress is often associated with an increase in the production of reactive oxygen species (ROS), which can cause oxidative damage to cellular components and contribute to apoptosis. BI-1 has been demonstrated to suppress the accumulation of ROS under conditions of ER stress.[8] The precise mechanism is still under investigation but is thought to involve the modulation of ER-resident enzymes involved in ROS generation.[8] By mitigating the build-up of these damaging molecules, BI-1 further contributes to its anti-apoptotic function.

Quantitative Data Summary

The following tables summarize key quantitative findings from various studies investigating the effects of BI-1 on apoptosis, ER calcium levels, and ROS production.

| Experiment | Cell Type | Condition | Control | BI-1 Overexpression | Reference |

| Cell Viability (%) | HT1080 | Thapsigargin (5 µM, 48h) | 27% | ~60% | [7] |

| Annexin V Positive Cells (%) | HT1080 | Thapsigargin (5 µM, 24h) | ~45% | ~20% | [7] |

| Nuclear Fragmentation (%) | Various | Hydrogen Peroxide | Dose-dependent increase | Significantly suppressed | [9] |

Table 1: Effect of Bax Inhibitor-1 on Cell Viability and Apoptosis. This table presents data on the protective effect of BI-1 against apoptosis induced by various stressors.

| Parameter | Cell Type | Measurement | Control | BI-1 Overexpression | Reference |

| Thapsigargin-releasable Ca2+ pool | HT1080 | Fura-2 AM fluorescence ratio | Higher peak | Lower peak | [6] |

| Basal ER Ca2+ leak rate | HT1080 | Ca2+ efflux kinetics | Lower rate | Higher rate | [6] |

| Mitochondrial Ca2+ uptake | HT1080 | Rhod-2 fluorescence | Increased under ER stress | Attenuated increase | [7] |

Table 2: Modulation of ER and Mitochondrial Calcium by Bax Inhibitor-1. This table summarizes the impact of BI-1 on intracellular calcium dynamics.

| Parameter | Cell Type | Condition | Control | BI-1 Overexpression | Reference |

| Intracellular ROS levels | Various | DCFH-DA fluorescence | Increased with H2O2 | Decreased | [9] |

| ER stress-induced ROS accumulation | Various | DCFH-DA fluorescence | Significant increase | Suppressed | [8] |

Table 3: Attenuation of Reactive Oxygen Species Production by Bax Inhibitor-1. This table highlights the role of BI-1 in mitigating oxidative stress.

Key Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the function of Bax Inhibitor-1.

Co-Immunoprecipitation of BI-1 and Bcl-2

This protocol describes the method to demonstrate the in vivo interaction between BI-1 and Bcl-2 family proteins.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) supplemented with protease inhibitors

-

Antibody against BI-1

-

Antibody against Bcl-2

-

Protein A/G agarose beads

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., SDS-PAGE sample buffer)

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Culture and lyse cells expressing both BI-1 and Bcl-2.

-

Pre-clear the cell lysate by incubating with protein A/G agarose beads for 1 hour at 4°C.

-

Incubate the pre-cleared lysate with an anti-BI-1 antibody overnight at 4°C with gentle rotation.

-

Add protein A/G agarose beads and incubate for a further 2-4 hours at 4°C.

-

Pellet the beads by centrifugation and wash them three times with wash buffer.

-

Elute the immunoprecipitated proteins by boiling the beads in elution buffer.

-

Analyze the eluate by SDS-PAGE and Western blotting using an anti-Bcl-2 antibody to detect the co-immunoprecipitated protein.

Measurement of ER Calcium Concentration using Fura-2 AM

This protocol outlines the procedure for measuring changes in cytosolic calcium concentration following the release from the ER, as an indirect measure of ER calcium content.

Materials:

-

Fura-2 AM (acetoxymethyl ester)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

-

Thapsigargin (SERCA pump inhibitor)

-

Ionomycin (calcium ionophore)

-

Fluorescence microscope or plate reader with dual excitation capabilities (340 nm and 380 nm)

Procedure:

-

Seed cells on glass coverslips or in a 96-well plate.

-

Load the cells with Fura-2 AM (typically 1-5 µM) in HBSS containing a low concentration of Pluronic F-127 for 30-60 minutes at 37°C.[10]

-

Wash the cells to remove extracellular dye and allow for de-esterification of the Fura-2 AM.

-

Mount the coverslip on the microscope stage or place the plate in the reader.

-

Record the baseline fluorescence ratio (340 nm/380 nm excitation, ~510 nm emission).

-

Add thapsigargin to induce the release of calcium from the ER and record the change in the fluorescence ratio over time.

-

At the end of the experiment, add ionomycin to release any remaining calcium and obtain the maximum fluorescence ratio.

Quantification of Intracellular ROS using DCFH-DA

This protocol describes a common method to measure the levels of intracellular reactive oxygen species.

Materials:

-

2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)

-

Cell culture medium without phenol red

-

Phosphate-buffered saline (PBS)

-

Fluorescence microscope or plate reader (excitation ~485 nm, emission ~530 nm)

Procedure:

-

Culture cells in a 96-well plate or on coverslips.

-

Treat the cells with the desired stimulus (e.g., an ER stress-inducing agent).

-

Wash the cells with PBS.

-

Load the cells with DCFH-DA (typically 5-10 µM) in serum-free medium for 30 minutes at 37°C in the dark.[11][12]

-

Wash the cells with PBS to remove excess probe.

-

Measure the fluorescence intensity using a fluorescence microscope or plate reader. An increase in fluorescence indicates an increase in intracellular ROS.

Analysis of XBP1 mRNA Splicing

This protocol details the detection of IRE1α activation by analyzing the splicing of its substrate, XBP1 mRNA.

Materials:

-

RNA extraction kit

-

Reverse transcriptase and reagents for cDNA synthesis

-

PCR primers flanking the 26-nucleotide intron in XBP1 mRNA

-

Taq polymerase and PCR reagents

-

Agarose gel electrophoresis equipment

Procedure:

-

Treat cells with an ER stress-inducing agent.

-

Extract total RNA from the cells.

-

Synthesize cDNA from the extracted RNA using reverse transcriptase.

-

Perform PCR using primers that flank the intron in the XBP1 mRNA. This will amplify both the unspliced and spliced forms of XBP1.

-

Separate the PCR products by agarose gel electrophoresis. The unspliced XBP1 will appear as a larger band, while the spliced XBP1 will be a smaller band (26 bp difference).[13]

-

Quantify the band intensities to determine the ratio of spliced to unspliced XBP1.

Bax Translocation Assay

This protocol describes a method to visualize the translocation of Bax from the cytosol to the mitochondria during apoptosis.

Materials:

-

Cells expressing a fluorescently tagged Bax (e.g., GFP-Bax)

-

MitoTracker Red CMXRos (to label mitochondria)

-

Apoptosis-inducing agent (e.g., staurosporine)

-

Confocal microscope

Procedure:

-

Culture cells expressing GFP-Bax on glass coverslips.

-

Treat the cells with an apoptosis-inducing agent.

-

During the final 30 minutes of the treatment, incubate the cells with MitoTracker Red CMXRos to label the mitochondria.

-

Wash the cells and mount the coverslips on microscope slides.

-

Visualize the cells using a confocal microscope. In healthy cells, GFP-Bax will show a diffuse cytosolic localization. In apoptotic cells, GFP-Bax will appear as punctate structures that co-localize with the red fluorescence of MitoTracker, indicating its translocation to the mitochondria.[14][15]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways involving BI-1 and the workflows of the experimental protocols described above.

Caption: Signaling pathways influenced by Bax Inhibitor-1.

Caption: Workflow for Co-Immunoprecipitation.

Caption: Workflow for ER Calcium Measurement.

Conclusion

Bax Inhibitor-1 has evolved from being considered a simple Bax antagonist to a sophisticated guardian of ER homeostasis. Its ability to modulate the UPR, regulate intracellular calcium, and control ROS production places it at a critical nexus of cell survival and death pathways. The intricate mechanisms by which BI-1 exerts its cytoprotective effects are a testament to the complexity of cellular regulation and offer promising avenues for therapeutic intervention in a range of diseases characterized by excessive apoptosis and ER stress, including neurodegenerative disorders, ischemic injury, and certain cancers. This technical guide provides a foundational understanding of BI-1, offering both a historical perspective and practical methodologies to aid researchers in further elucidating the roles of this crucial protein.

References

- 1. Bax Inhibitor-1: between stress and survival - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. BAX Inhibitor-1 is a negative regulator of the ER stress sensor IRE1α - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BAX inhibitor-1 regulates autophagy by controlling the IRE1α branch of the unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bax Inhibitor-1 Is a pH-dependent Regulator of Ca2+ Channel Activity in the Endoplasmic Reticulum - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Bax Inhibitor-1-Mediated Inhibition of Mitochondrial Ca2+ Intake Regulates Mitochondrial Permeability Transition Pore Opening and Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Bax inhibitor-1 regulates endoplasmic reticulum stress-associated reactive oxygen species and heme oxygenase-1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. jcpjournal.org [jcpjournal.org]

- 10. moodle2.units.it [moodle2.units.it]

- 11. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. A quantitative method for detection of spliced X-box binding protein-1 (XBP1) mRNA as a measure of endoplasmic reticulum (ER) stress - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Translocation of Bax to mitochondria during apoptosis measured by laser scanning cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Bax Inhibitor-1 (TMBIM6): A Technical Guide to Gene Structure, Regulation, and Function

Executive Summary: Bax Inhibitor-1 (BI-1), also known as Transmembrane BAX Inhibitor Motif Containing 6 (TMBIM6), is a highly conserved, multi-pass transmembrane protein primarily localized to the endoplasmic reticulum (ER).[1][2][3] Initially identified through its ability to suppress BAX-induced cell death in yeast, BI-1 has emerged as a critical regulator of cellular homeostasis, with profound implications in apoptosis, ER stress, and calcium signaling.[4][5] Its dysregulation is implicated in numerous pathologies, including cancer, chronic liver disease, and neurodegeneration.[1][6] This technical guide provides an in-depth analysis of the BI-1 gene structure, the multi-layered mechanisms governing its expression, and its role in key signaling pathways. It further presents quantitative expression data and detailed protocols for key experimental methodologies, serving as a comprehensive resource for researchers and drug development professionals.

Gene and Protein Structure

Bax Inhibitor-1 is the founding member of the Transmembrane BAX Inhibitor Motif (TMBIM) family of proteins.[1] These proteins are evolutionarily conserved across species, from yeast to plants and mammals, highlighting their fundamental biological role.[7][8]

1.1. Gene Structure and Variants

The human gene encoding BI-1 is TMBIM6. It is located on chromosome 12q13.12.[2] The gene gives rise to at least two transcriptional variant isoforms.[2] BI-1 was first identified as the Testis Enhanced Gene Transcript (TEGT) due to its high expression in the testis.[1][2]

Aliases for the BI-1 Gene (TMBIM6):

-

BI-1

-

BAXI1

-

TEGT (Testis Enhanced Gene Transcript)

1.2. Protein Structure and Conserved Domains

The BI-1 protein is a hydrophobic, ER-resident protein characterized by a unique topology.[1][3]

-

Transmembrane Domains: Predictive models and experimental data suggest BI-1 contains six or seven transmembrane-spanning domains.[1][3]

-

N and C Termini: Both the N- and C-termini are located in the cytosol.[9]

-

C-Terminal Loop: A key feature is a highly conserved, hydrophilic C-terminal domain that forms a re-entrant loop.[4][9] This region contains clusters of charged amino acids and is critical for its function; its deletion abrogates the protein's ability to suppress BAX-induced cell death.[4][10] This C-terminal tail is also responsible for interactions with key signaling partners like IRE1α.[4][11]

-

UPF0005 Motif: TMBIM family members share a UPF0005 consensus motif, which corresponds to the multi-transmembrane region.[1][12]

Regulation of BI-1 Gene Expression

The expression of BI-1 is tightly controlled at multiple levels—transcriptional, post-transcriptional, and post-translational—to maintain cellular homeostasis.

2.1. Transcriptional Regulation

The basal and induced expression of the TMBIM6 gene is controlled by specific promoter elements and transcription factors.

-

Core Promoter: Studies have identified a core promoter region located between -133 and +30 bp relative to the transcription start site, which is sufficient for basal promoter activity.[2]

-

Sp1 Transcription Factor: The transcription factor Sp1 is essential for the basal promoter activity of TMBIM6.[2] The level of TMBIM6 mRNA correlates directly with Sp1 levels, and inhibition of Sp1 reduces BI-1 expression.[2]

-

Protein Kinase C (PKC) Activation: Activation of PKC stimulates TMBIM6 promoter activity, increasing its mRNA expression by 2- to 2.5-fold.[2] Active mutants of PKCι, PKCε, and PKCδ enhance BI-1 expression by promoting the nuclear translocation of Sp1.[2]

2.2. Post-Transcriptional and Post-Translational Regulation

Following transcription, BI-1 levels are further refined by RNA-based regulation and protein degradation pathways.

-

microRNA (miRNA) Regulation: BI-1 expression is controlled by various miRNAs. For example, miR-302d-3p regulates the viability and apoptosis of breast cancer cells by targeting TMBIM6-mediated ERK signaling.[9] In glioblastoma, the lncRNA PVT1 promotes progression by regulating the miR-1301-3p/TMBIM6 axis.[9]

-

Ubiquitination and Proteasomal Degradation: The stability of the BI-1 protein is regulated by ubiquitination. The bifunctional apoptosis regulator (BAR), an ER-associated RING-type E3 ligase, ubiquitinates BI-1, tagging it for degradation by the proteasome.[1] This dynamic process reduces BI-1 levels, thereby modulating its inhibitory effect on downstream pathways like ER stress signaling.[1]

Key Signaling Pathways

BI-1 functions as a critical node in signaling pathways originating from the ER, primarily by modulating the Unfolded Protein Response (UPR) and regulating intracellular calcium levels.

3.1. Regulation of the IRE1α Branch of the UPR

The UPR is an adaptive response to ER stress, but it can trigger apoptosis if the stress is prolonged or severe.[1] BI-1 directly modulates the most conserved branch of the UPR, mediated by the sensor protein IRE1α.

-

Direct Inhibition of IRE1α: BI-1 forms a stable protein complex with IRE1α, directly inhibiting its endoribonuclease (RNase) activity.[1][13] This suppression prevents the splicing of X-Box Binding Protein 1 (XBP-1) mRNA, a key transcription factor for UPR target genes.[13] BI-1 deficient cells exhibit hyperactivation of IRE1α and increased XBP-1 splicing.[13]

-

Competition with BAX/BAK: The pro-apoptotic proteins BAX and BAK can also bind to the cytosolic C-terminal domain of IRE1α, which is essential for its activation and the amplification of apoptosis.[1] BI-1 competes with BAX and BAK for this binding site, and its presence drastically reduces their ability to activate IRE1α.[1]

-

Modulation of Downstream Signaling: By inhibiting IRE1α, BI-1 not only blocks XBP-1 splicing but can also prevent the recruitment of TRAF2 to IRE1α, thereby suppressing the downstream activation of the pro-apoptotic JNK pathway.[1][12][14]

3.2. Regulation of Calcium Homeostasis

BI-1 plays a crucial role in maintaining intracellular Ca²⁺ homeostasis, which is vital for preventing ER stress and subsequent mitochondrial dysfunction.

-

Ca²⁺ Leak Channel: BI-1 is proposed to function as a pH-sensitive Ca²⁺ leak channel in the ER membrane.[9][15] By mediating a controlled efflux of Ca²⁺ from the ER, it prevents Ca²⁺ overload within the ER lumen, a major trigger of ER stress.[15]

-

Modulation of IP3R: BI-1 can sensitize the inositol 1,4,5-trisphosphate receptor (IP3R), another key ER Ca²⁺ channel, leading to controlled Ca²⁺ release into the cytosol.[1]

-

Impact on Mitochondria: The regulation of ER Ca²⁺ levels by BI-1 directly impacts mitochondrial function. By preventing excessive Ca²⁺ release from the ER, BI-1 limits mitochondrial Ca²⁺ uptake, which in turn inhibits the opening of the mitochondrial permeability transition pore (PTP), cytochrome c release, and cell death.[1][16]

Quantitative Expression Data in Disease

The expression level of BI-1 is frequently altered in various diseases, particularly in cancer, where it often contributes to tumorigenesis and therapeutic resistance.

| Disease Type | Observation | Quantitative Change | Reference |

| Breast Cancer | Upregulation of BI-1 gene and protein expression. | Correlated with PKCι and Sp1 expression levels. | [2] |

| Prostate Cancer | Upregulation of BI-1 gene and protein expression. | Correlated with PKCι and Sp1 expression levels. | [2] |

| Liver Cancer (HCC) | Upregulation of BI-1 gene and protein expression. | Correlated with PKCι and Sp1 expression levels. | [2] |

| Chronic Liver Disease | BI-1 expression decreases with disease progression. | Stepwise decrease from chronic hepatitis to cirrhosis to HCC. | [6] |

| Non-Small Cell Lung Cancer | Overexpression of BI-1. | Associated with progression and metastasis. | [1] |

| Pulmonary Adenocarcinoma | High level of BI-1 gene expression. | Associated with poor prognosis. | [7] |

| Nasopharyngeal Carcinoma | High expression of BI-1 gene and protein. | Associated with tumor development. | [2] |

| Vascular Calcification | Decreased expression of BI-1 protein. | Significantly decreased in calcified aortas of ApoE-/- mice. | [17] |

Key Experimental Methodologies

The study of BI-1's structure and regulatory functions relies on a range of molecular and cellular biology techniques. Below are detailed protocols for key cited experiments.

5.1. Co-Immunoprecipitation (Co-IP) to Detect Protein Interactions (e.g., BI-1 and IRE1α)

This method is used to identify in vivo protein-protein interactions. It was instrumental in showing the physical association between BI-1 and IRE1α, as well as with Bcl-2.[4][5][13]

Protocol:

-

Cell Lysis: Harvest cells expressing the proteins of interest. Lyse cells in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) containing protease and phosphatase inhibitors to preserve protein complexes.

-

Pre-Clearing: Incubate the cell lysate with Protein A/G agarose beads for 1 hour at 4°C to reduce non-specific binding. Centrifuge and collect the supernatant.

-

Immunoprecipitation: Add a primary antibody specific to the "bait" protein (e.g., anti-BI-1) to the pre-cleared lysate. Incubate overnight at 4°C with gentle rotation.

-

Complex Capture: Add fresh Protein A/G agarose beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the antibody-protein complex.

-

Washing: Pellet the beads by centrifugation and wash them 3-5 times with cold lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the captured proteins from the beads by boiling in SDS-PAGE loading buffer.

-

Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody against the suspected interacting "prey" protein (e.g., anti-IRE1α).

5.2. Chromatin Immunoprecipitation (ChIP) Assay to Identify Transcription Factor Binding

ChIP assays are used to determine whether a specific protein (e.g., a transcription factor like Sp1) binds to a specific genomic region (e.g., the TMBIM6 promoter) in vivo.[2]

Protocol:

-

Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA. Quench the reaction with glycine.

-

Cell Lysis and Chromatin Shearing: Lyse the cells and isolate the nuclei. Shear the chromatin into fragments of 200-1000 bp using sonication or enzymatic digestion.

-

Immunoprecipitation: Pre-clear the sheared chromatin with Protein A/G beads. Incubate the chromatin overnight at 4°C with an antibody specific to the transcription factor of interest (e.g., anti-Sp1). An IgG antibody should be used as a negative control.

-

Complex Capture: Add Protein A/G beads to capture the antibody-protein-DNA complexes.

-

Washing: Wash the beads extensively to remove non-specifically bound chromatin.

-

Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the formaldehyde cross-links by heating at 65°C in the presence of high salt.

-

DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA using phenol-chloroform extraction or a commercial kit.

-

Analysis: Analyze the purified DNA using quantitative PCR (qPCR) with primers designed to amplify the target promoter region (e.g., the Sp1 binding site in the TMBIM6 promoter).

5.3. Reporter Gene Assay for Promoter Activity Analysis

This assay measures the transcriptional activity of a promoter region by cloning it upstream of a reporter gene (e.g., luciferase or β-galactosidase). It was used to define the core promoter of TMBIM6 and assess the impact of PKC activation.[2]

Protocol:

-

Construct Generation: Clone the promoter region of interest (e.g., -133/+30 bp of the TMBIM6 promoter) into a reporter plasmid vector upstream of the luciferase gene.

-

Transfection: Transfect the reporter construct into a suitable cell line. A control plasmid (e.g., Renilla luciferase) should be co-transfected to normalize for transfection efficiency.

-

Cell Treatment: If investigating regulatory pathways, treat the transfected cells with appropriate stimuli (e.g., a PKC activator).

-

Cell Lysis: After a suitable incubation period (24-48 hours), lyse the cells using a passive lysis buffer.

-

Luminometry: Measure the activity of both reporters (e.g., Firefly and Renilla luciferase) in the cell lysate using a luminometer and a dual-luciferase assay kit.

-

Data Analysis: Calculate the relative luciferase activity by normalizing the Firefly luciferase signal to the Renilla luciferase signal. Compare the activity of the promoter construct to that of a promoterless vector control.

References

- 1. Bax Inhibitor-1: between stress and survival - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Expression of TMBIM6 in Cancers: The Involvement of Sp1 and PKC - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Bax inhibitor-1, a mammalian apoptosis suppressor identified by functional screening in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Bax Inhibitor-1 down-regulation in the progression of chronic liver diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Characteristics of Bax Inhibitor-1 and its Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | The Evolutionary Conserved Transmembrane BAX Inhibitor Motif (TMBIM) Containing Protein Family Members 5 and 6 Are Essential for the Development and Survival of Drosophila melanogaster [frontiersin.org]

- 9. TMBIM6 transmembrane BAX inhibitor motif containing 6 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 10. Dissection of Arabidopsis Bax Inhibitor-1 Suppressing Bax–, Hydrogen Peroxide–, and Salicylic Acid–Induced Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Bax inhibitor-1: a highly conserved endoplasmic reticulum-resident cell death suppressor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. repositorio.uchile.cl [repositorio.uchile.cl]

- 13. BAX Inhibitor-1 is a negative regulator of the ER stress sensor IRE1α - PMC [pmc.ncbi.nlm.nih.gov]

- 14. BAX inhibitor-1 regulates autophagy by controlling the IRE1α branch of the unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Gene - TMBIM6 [maayanlab.cloud]

- 16. Bax Inhibitor-1-Mediated Inhibition of Mitochondrial Ca2+ Intake Regulates Mitochondrial Permeability Transition Pore Opening and Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 17. [Bax inhibitor 1 inhibits vascular calcification in mice by activating optic atrophy 1 expression] - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Bax Inhibitor-1 (BI-1) Protein Family and Homologs

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Bax Inhibitor-1 (BI-1) protein family represents a highly conserved and pivotal group of transmembrane proteins primarily localized in the endoplasmic reticulum (ER). Initially identified for its ability to counteract the pro-apoptotic function of Bax, the role of BI-1 and its homologs has expanded to encompass a broader cytoprotective function. This technical guide provides a comprehensive overview of the BI-1 protein family, detailing its molecular mechanisms, involvement in critical signaling pathways, and its emerging role as a therapeutic target in a range of diseases, including cancer and neurodegenerative disorders. This document synthesizes current research to offer quantitative data, detailed experimental protocols, and visual representations of key cellular processes involving BI-1, serving as a vital resource for professionals in the field.

Core Concepts: The BI-1 Protein Family

Bax Inhibitor-1 (BI-1), also known as Transmembrane BAX Inhibitor Motif Containing-6 (TMBIM6), is the founding member of the TMBIM family of proteins. These are evolutionarily conserved proteins found in species ranging from yeast to plants and mammals, highlighting their fundamental role in cellular homeostasis[1]. Structurally, BI-1 is an integral membrane protein with six or seven transmembrane-spanning domains[1][2].

The primary function of BI-1 is to protect cells from a variety of stressors, thereby promoting cell survival. Its anti-apoptotic properties are not limited to the inhibition of Bax-induced cell death but also extend to mitigating ER stress, regulating calcium (Ca2+) homeostasis, and reducing the accumulation of reactive oxygen species (ROS)[1][3].

Quantitative Data on BI-1 Function and Interactions

The following tables summarize key quantitative data related to the function and interactions of the BI-1 protein family.

Table 1: Effect of BI-1 on Cellular Calcium Homeostasis

| Parameter | Cell Type | Condition | Effect of BI-1 Overexpression | Reference |

| Resting ER Ca2+ Levels | Various | Basal | Lowered | [3] |

| ER Ca2+ Leakage | Various | Basal | Increased | [3][4] |

| Thapsigargin-induced Ca2+ Release | HeLa cells, Mouse Embryo Fibroblasts | ER Stress | Reduced | [4][5] |

| Cytosolic Ca2+ Accumulation | Primary Cortical Neurons | Thapsigargin Challenge | Decreased | [5] |

| Basal Cytosolic Ca2+ Levels | Primary Cortical Neurons | Basal | Decreased | [5] |

Table 2: Binding Affinities of Bcl-2 Family Members and Inhibitors

| Interacting Proteins | Method | Dissociation Constant (Kd) | Reference |

| Designed Peptide (4H_αBM_3) and Bcl-2 | Surface Plasmon Resonance | 2.04 nM | [6] |

| Designed Peptide (4H_αBM_3) and Bcl-W | Surface Plasmon Resonance | 1.59 nM | [6] |

| IS21 and Bcl-2 | Surface Plasmon Resonance | 0.19 ± 0.07 µM | [7] |

| IS20 and Bcl-2 | Surface Plasmon Resonance | 0.32 ± 0.09 µM | [7] |

Table 3: BI-1 Expression in Cancer

Quantitative data on the percentage of patient tumors expressing BI-1 (also referred to as BMI1 in some contexts) highlights its clinical relevance.

| Cancer Type | Percentage of Patients with Bmi-1 Expression | Correlation with Survival | Reference |

| Breast Cancer (Stage I-III) | 53.2% | Favorable Overall Survival | [8] |

| Various Cancers | Moderate to strong nuclear immunoreactivity | Varies by cancer type | [9] |

Signaling Pathways Involving BI-1

BI-1 is a critical regulator of several interconnected signaling pathways, primarily centered around the endoplasmic reticulum.

The Unfolded Protein Response (UPR)

The UPR is a cellular stress response activated by the accumulation of unfolded or misfolded proteins in the ER. The UPR has three main branches initiated by the sensors IRE1α, PERK, and ATF6. BI-1 has been shown to specifically interact with and inhibit the IRE1α branch of the UPR[1][3]. By binding to the cytosolic domain of IRE1α, BI-1 prevents its activation and subsequent splicing of X-box binding protein 1 (XBP1) mRNA[3]. This modulation of the UPR is a key mechanism by which BI-1 protects cells from ER stress-induced apoptosis.

Calcium Homeostasis

BI-1 plays a crucial role in maintaining calcium homeostasis by modulating Ca2+ fluxes between the ER and the cytosol. It has been shown to increase the passive leakage of Ca2+ from the ER, thereby lowering the steady-state Ca2+ concentration within the ER lumen[3][4]. This controlled release of Ca2+ prevents mitochondrial Ca2+ overload, a key trigger for apoptosis. BI-1 is thought to exert this function, in part, through its interaction with the inositol 1,4,5-trisphosphate receptor (IP3R), a major Ca2+ release channel in the ER[2].

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to study the BI-1 protein family.

Co-Immunoprecipitation (Co-IP) to Detect BI-1 Protein Interactions

This protocol is designed to isolate BI-1 and its interacting partners from cell lysates.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer or a non-denaturing buffer like 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM EDTA, 2.5 mM EGTA, 0.1% (w/v) Tween20, supplemented with protease and phosphatase inhibitors)[10]

-

Anti-BI-1 antibody and corresponding isotype control IgG

-

Protein A/G agarose or magnetic beads

-

Wash buffer (e.g., lysis buffer without detergents)

-

Elution buffer (e.g., 2x Laemmli sample buffer)

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Cell Lysis:

-

Harvest cells and wash with ice-cold PBS.

-

Resuspend the cell pellet in ice-cold lysis buffer and incubate on ice for 30 minutes with intermittent vortexing[10].

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant (cell lysate) to a pre-chilled tube. Determine protein concentration using a Bradford or BCA assay.

-

-

Pre-clearing the Lysate:

-

Add protein A/G beads to the cell lysate and incubate with rotation for 1 hour at 4°C to reduce non-specific binding.

-

Centrifuge at 1,000 x g for 1 minute at 4°C and collect the supernatant.

-

-

Immunoprecipitation:

-

Add the primary antibody (anti-BI-1 or control IgG) to the pre-cleared lysate and incubate with gentle rotation for 2-4 hours or overnight at 4°C.

-

Add protein A/G beads to the lysate-antibody mixture and incubate for an additional 1-2 hours at 4°C.

-

-

Washing:

-

Pellet the beads by centrifugation (1,000 x g for 1 minute at 4°C) and discard the supernatant.

-

Wash the beads 3-5 times with ice-cold wash buffer.

-

-

Elution:

-

Resuspend the washed beads in elution buffer.

-

Boil the samples at 95-100°C for 5-10 minutes to dissociate the protein complexes from the beads.

-

Centrifuge to pellet the beads and collect the supernatant containing the eluted proteins.

-

-

Analysis:

-

Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against the putative interacting partners.

-

Measurement of ER Calcium Concentration using FRET-based Sensors

This protocol describes the use of genetically encoded, ratiometric, fluorescent Ca2+ biosensors to quantitatively measure free Ca2+ concentrations in the ER.

Materials:

-

Mammalian expression plasmid encoding an ER-targeted, FRET-based Ca2+ biosensor (e.g., D1ER).

-

Transfection reagent.

-

Epifluorescence microscope system with appropriate filter sets for CFP and YFP/FRET.

-

HEPES-buffered Hanks balanced salt solution (HHBSS) with and without Ca2+.

-

Ionomycin and Thapsigargin stock solutions.

-

Digitonin or saponin for cell permeabilization.

Procedure:

-

Cell Culture and Transfection:

-

Plate cells on glass-bottom dishes suitable for microscopy.

-

Transfect cells with the ER-targeted Ca2+ biosensor plasmid according to the manufacturer's protocol and allow for expression (typically 24-48 hours).

-

-

Image Acquisition:

-

Replace the culture medium with HHBSS.

-

Acquire baseline images in both the CFP and FRET (YFP) channels.

-

-

Calibration (In Situ):

-

To determine the FRET ratio in the absence of Ca2+ (Rmin), treat cells with a SERCA inhibitor like thapsigargin (1-10 µM) to deplete ER Ca2+ stores, followed by the addition of a Ca2+ ionophore (e.g., 5 µM ionomycin) in Ca2+-free HHBSS containing EGTA[1].

-

To determine the FRET ratio at Ca2+ saturation (Rmax), permeabilize the plasma membrane with a mild detergent (e.g., digitonin) and then add a high concentration of Ca2+ (e.g., 10 mM CaCl2) to the buffer[1].

-

-

Data Analysis:

-

Select regions of interest (ROIs) corresponding to the ER in individual cells.

-

Subtract background fluorescence from both channels.

-

Calculate the FRET ratio (FRET/CFP) for each time point.

-

Convert FRET ratios to Ca2+ concentrations using the Grynkiewicz equation, incorporating the determined Rmin, Rmax, and the dissociation constant (Kd) of the sensor.

-

TUNEL Assay for Apoptosis Detection

The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of apoptosis.

Materials:

-

Cells cultured on coverslips or in a multi-well plate.

-

PBS.

-

Fixation solution (e.g., 4% paraformaldehyde in PBS).

-

Permeabilization solution (e.g., 0.25% Triton X-100 in PBS).

-

TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs, e.g., BrdUTP or FITC-dUTP) from a commercial kit.

-

For indirect detection, an antibody against the label (e.g., anti-BrdU) conjugated to a fluorophore or enzyme.

-

Nuclear counterstain (e.g., DAPI or Hoechst).

-

Fluorescence microscope.

Procedure:

-

Sample Preparation:

-

Induce apoptosis in your cell model as required. Include positive (e.g., DNase I treatment) and negative controls.

-

Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature[11].

-

Wash the cells with PBS.

-

-

Permeabilization:

-

Incubate the cells with the permeabilization solution for 20 minutes at room temperature to allow the TdT enzyme to access the nucleus[11].

-

Wash with PBS.

-

-

TUNEL Reaction:

-

Incubate the cells with the TUNEL reaction mixture in a humidified chamber for 60 minutes at 37°C, protected from light[12].

-

-

Detection (if indirect method is used):

-

If using a labeled nucleotide like BrdUTP, incubate with a fluorescently labeled anti-BrdU antibody.

-

-

Counterstaining and Imaging:

-

Wash the cells with PBS.

-

Stain the nuclei with DAPI or Hoechst.

-

Mount the coverslips and visualize using a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence from the incorporated labeled nucleotides.

-

Quantify the percentage of TUNEL-positive cells.

-

RT-qPCR for XBP1 Splicing Analysis

This method quantitatively assesses the extent of IRE1α activation by measuring the levels of spliced XBP1 (sXBP1) mRNA.

Materials:

-

RNA extraction kit.

-

Reverse transcription kit.

-

qPCR instrument and reagents (e.g., SYBR Green or TaqMan probes).

-

Primers specific for total XBP1, spliced XBP1, and a housekeeping gene.

Procedure:

-

RNA Extraction and cDNA Synthesis:

-

Extract total RNA from control and treated cells.

-

Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

-

qPCR:

-

Set up qPCR reactions using primers that specifically amplify the spliced form of XBP1. A common strategy is to design a forward primer that spans the 26-nucleotide splice junction[13].

-

Also, run reactions for total XBP1 and a stable housekeeping gene for normalization.

-

The PCR cycling conditions typically include an initial denaturation, followed by 40 cycles of denaturation and annealing/extension[14].

-

-

Data Analysis:

-

Calculate the relative expression of sXBP1 normalized to the housekeeping gene and/or total XBP1 using the ΔΔCt method. An increase in the sXBP1/total XBP1 ratio indicates activation of the IRE1α pathway.

-

BI-1 as a Therapeutic Target

The multifaceted role of BI-1 in cell survival and stress response pathways makes it an attractive target for therapeutic intervention in various diseases.

-

Cancer: In many cancers, elevated BI-1 expression contributes to tumorigenesis and resistance to therapy by inhibiting apoptosis[1]. Therefore, inhibitors of BI-1 could serve as sensitizing agents for conventional cancer treatments.

-

Neurodegenerative Diseases: The cytoprotective functions of BI-1, particularly its ability to mitigate ER stress and regulate calcium homeostasis, suggest that enhancing BI-1 activity could be a therapeutic strategy for neurodegenerative disorders where these processes are dysregulated[1].

-

Ischemia-Reperfusion Injury: BI-1 has been shown to protect against tissue damage in models of ischemia-reperfusion injury, a condition associated with significant ER stress[1].

Conclusion and Future Directions

The Bax Inhibitor-1 protein family stands at the crossroads of cell survival and death, orchestrating a complex response to cellular stress. Its role as a key regulator of the UPR, calcium homeostasis, and apoptosis underscores its importance in maintaining cellular health. The quantitative data and detailed protocols provided in this guide offer a foundation for researchers to further unravel the intricate mechanisms of BI-1 function. Future research should focus on elucidating the precise structural basis of BI-1's interactions with its various partners and on the development of specific modulators of BI-1 activity for therapeutic applications. A deeper understanding of the BI-1 family will undoubtedly open new avenues for the treatment of a wide range of human diseases.

References

- 1. Protocol 1: Verifying the function and localization of genetically-encoded Ca2+ sensors and converting FRET ratios to Ca2+ concentrations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Characteristics of Bax Inhibitor-1 and its Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bax Inhibitor-1: between stress and survival - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bax Inhibitor-1 Is a pH-dependent Regulator of Ca2+ Channel Activity in the Endoplasmic Reticulum - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bax inhibitor 1, a modulator of calcium homeostasis, confers affective resilience - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Computational design of an apoptogenic protein that binds BCL-xL and MCL-1 simultaneously and potently - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Targeting the anti-apoptotic Bcl-2 family proteins: machine learning virtual screening and biological evaluation of new small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Expression of Bmi-1 protein in tumor tissues is associated with favorable prognosis in breast cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Expression of BMI1 in cancer - Summary - The Human Protein Atlas [proteinatlas.org]

- 10. assaygenie.com [assaygenie.com]

- 11. TUNEL Apoptosis Assay (Fluorescent) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 12. cellbiologics.com [cellbiologics.com]

- 13. A quantitative method for detection of spliced X-box binding protein-1 (XBP1) mRNA as a measure of endoplasmic reticulum (ER) stress - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Interaction of Bax Inhibitor-1 with Bcl-2 Family Proteins

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bax Inhibitor-1 (BI-1), also known as Transmembrane BAX Inhibitor Motif Containing-6 (TMBIM6), is a highly conserved, multi-pass transmembrane protein localized primarily in the endoplasmic reticulum (ER).[1] Originally identified for its ability to suppress Bax-mediated apoptosis in yeast, BI-1 has emerged as a critical regulator of cellular life-and-death decisions.[2] It exerts its pro-survival functions by modulating various cellular stress pathways, including the unfolded protein response (UPR), calcium (Ca²⁺) homeostasis, and the production of reactive oxygen species (ROS).[1][2] The interplay between BI-1 and the Bcl-2 family of proteins, the master regulators of apoptosis, is complex and multifaceted. This guide provides a comprehensive technical overview of this interaction, synthesizing current research on the direct and indirect mechanisms of action, presenting quantitative data, detailing key experimental protocols, and visualizing the intricate signaling pathways involved. Understanding this nexus is paramount for developing novel therapeutic strategies targeting apoptosis dysregulation in diseases such as cancer, neurodegeneration, and ischemia/reperfusion injury.[1]

Introduction to Bax Inhibitor-1 (BI-1)

BI-1 is the founding member of the Transmembrane BAX Inhibitor-1-containing Motif (TMBIM) family, which functions as an ancestral regulator of cell death.[1] Structurally, it is an ER-resident protein with six predicted transmembrane domains and a cytosolic C-terminal tail, which is essential for its anti-apoptotic functions.[1][3] While ubiquitously expressed, its cytoprotective role is most pronounced in response to stresses originating from the ER.[2][4] Cells deficient in BI-1 exhibit hypersensitivity to ER stress-induced apoptosis, whereas its overexpression is protective.[4] This protection is achieved through multiple mechanisms, including the regulation of ER Ca²⁺ leakage and direct interaction with key components of the ER stress machinery.[1][4]

The Bcl-2 Family: Arbiters of Apoptosis

The Bcl-2 family of proteins are central to the regulation of the intrinsic (mitochondrial) pathway of apoptosis. They are categorized into three functional subgroups:

-

Anti-apoptotic proteins: (e.g., Bcl-2, Bcl-xL, Mcl-1) containing four Bcl-2 Homology (BH) domains (BH1-4). They preserve mitochondrial integrity by sequestering pro-apoptotic members.[5]

-

Pro-apoptotic effector proteins: (e.g., Bax, Bak) containing three BH domains (BH1-3). Upon activation, they oligomerize to form pores in the outer mitochondrial membrane, leading to Mitochondrial Outer Membrane Permeabilization (MOMP) and the release of cytochrome c.[6][7]

-

Pro-apoptotic BH3-only proteins: (e.g., Bid, Bim, Puma, Noxa) which act as sensors of cellular stress. They initiate apoptosis by either directly activating Bax/Bak or by neutralizing the anti-apoptotic Bcl-2 proteins.[5][7]

The Interaction Landscape: Direct and Functional Crosstalk

The interaction between BI-1 and the Bcl-2 family is not a simple one-to-one relationship but rather a complex interplay involving both physical binding and indirect functional regulation.

Physical Interaction with Anti-Apoptotic Bcl-2 Proteins

Several studies have demonstrated a direct physical association between BI-1 and the anti-apoptotic members of the Bcl-2 family. Co-immunoprecipitation experiments have shown that BI-1 can form a complex with Bcl-2 and Bcl-xL.[1] Notably, this interaction appears to be specific, as the same studies failed to detect a stable interaction with the pro-apoptotic effectors Bax or Bak.[1][3] It has been proposed that the BH4 domain, present in anti-apoptotic proteins like Bcl-2 and Bcl-xL, is required for this interaction.[1] The association with Bcl-2 may enhance the anti-apoptotic function of BI-1, contributing to the inhibition of Bax/Bak translocation to the mitochondria.[1]

Indirect and Functional Regulation of Pro-Apoptotic Bax and Bak

Despite its name, the primary mechanism by which BI-1 inhibits Bax appears to be indirect, occurring through the modulation of upstream signaling events at the ER.

-

Regulation of ER Calcium (Ca²⁺) Homeostasis: BI-1 plays a crucial role in regulating Ca²⁺ flux at the ER. Overexpression of BI-1 leads to lower resting ER Ca²⁺ levels by promoting a controlled "leak" of Ca²⁺ from the ER.[1][4] This reduces the amount of Ca²⁺ available for uptake by the mitochondria upon an apoptotic stimulus.[1] Since mitochondrial Ca²⁺ overload is a key trigger for MOMP, BI-1's ability to curtail this process prevents the activation of Bax and Bak at the mitochondrial membrane.[6] Studies in BI-1 deficient cells show that Bcl-xL fails to reduce ER Ca²⁺ levels, suggesting BI-1 functions downstream of Bcl-xL in this specific pathway.[8]

-

Modulation of the IRE1α ER Stress Sensor: A critical point of intersection between BI-1 and the Bcl-2 family occurs at the ER stress sensor, inositol-requiring enzyme 1α (IRE1α). During severe ER stress, both Bax and Bak can physically bind to the cytosolic domain of IRE1α, leading to its activation and the promotion of apoptosis.[1] BI-1 directly competes with Bax and Bak for this binding site on IRE1α.[1] By forming a stable complex with IRE1α, BI-1 inhibits its ribonuclease activity, thereby suppressing the downstream pro-apoptotic signaling cascade and preventing Bax/Bak-mediated cell death.[1][3][9]

This functional hierarchy suggests that BI-1 acts as a gatekeeper at the ER, preventing the propagation of death signals towards the mitochondria.

Quantitative Data on BI-1 and Bcl-2 Family Interactions

While a physical and functional interaction between BI-1 and members of the Bcl-2 family has been established, detailed quantitative data, such as binding affinities (K D) and dissociation constants, are not extensively reported in the peer-reviewed literature. The existing data primarily qualifies the interactions as detectable by methods like co-immunoprecipitation.

| Interacting Proteins | Interaction Type | Key Findings | Experimental Method | Reference |

| BI-1 and Bcl-2 | Physical | Forms a protein complex. May enhance BI-1's anti-apoptotic function.[1] | Co-immunoprecipitation | [1][3] |

| BI-1 and Bcl-xL | Physical | Forms a protein complex.[1] The BH4 domain of Bcl-xL may be involved.[1] | Co-immunoprecipitation | [1][3] |

| BI-1 and Bax | No Direct Physical Interaction Detected | No stable complex was observed via co-immunoprecipitation.[1][3] | Co-immunoprecipitation | [1][3] |

| BI-1 and Bak | No Direct Physical Interaction Detected | No stable complex was observed via co-immunoprecipitation.[1][3] | Co-immunoprecipitation | [1][3] |

| BI-1 and IRE1α | Physical | BI-1 binds directly to IRE1α, inhibiting its RNase activity.[9] This binding is competitive with Bax/Bak.[1] | Co-immunoprecipitation | [1][9] |

| Bax and IRE1α | Physical | Bax binds to IRE1α on the ER membrane, contributing to its activation during ER stress.[1] | Co-immunoprecipitation | [1] |

| Bak and IRE1α | Physical | Bak binds to IRE1α on the ER membrane, contributing to its activation during ER stress.[1] | Co-immunoprecipitation | [1] |

Visualizing the Interactions and Pathways

The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.

Caption: Overview of BI-1's role in modulating ER stress and apoptosis in relation to Bcl-2 proteins.

Caption: BI-1 competitively inhibits IRE1α activation by Bax/Bak during ER stress.

Key Experimental Protocols

The study of interactions involving multi-pass transmembrane proteins like BI-1 requires specialized techniques that maintain protein integrity and native conformation.

Co-Immunoprecipitation (Co-IP) for Membrane Proteins

This protocol is a widely used method to study protein-protein interactions in vivo, adapted for membrane-bound proteins.[10][11]

Objective: To isolate a specific membrane protein (the "bait") from a cell lysate and determine if a putative binding partner (the "prey") is co-purified.

Methodology:

-

Cell Culture and Lysis:

-

Grow cells (e.g., HEK293T) transiently or stably expressing epitope-tagged versions of the bait (e.g., BI-1-FLAG) and prey (e.g., Bcl-xL-HA) proteins.

-

Harvest cells and wash with cold PBS.

-

Lyse cells in a non-denaturing lysis buffer containing a mild detergent suitable for membrane proteins (e.g., 1% NP-40 or Triton X-100) and supplemented with protease and phosphatase inhibitors.[12][13] Incubate on a rotator at 4°C for 30-60 minutes to solubilize membrane proteins.

-

Centrifuge the lysate at high speed (e.g., >14,000 x g) at 4°C to pellet insoluble debris. The supernatant contains the solubilized protein complexes.

-

-

Immunoprecipitation:

-

Pre-clear the lysate by incubating with Protein A/G agarose or magnetic beads for 1 hour at 4°C to reduce non-specific binding.

-

Incubate the pre-cleared lysate with a specific antibody against the bait protein's epitope tag (e.g., anti-FLAG antibody) for 2-4 hours or overnight at 4°C with gentle rotation.

-

Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for an additional 1-2 hours to capture the immune complexes.

-

-

Washing and Elution:

-

Pellet the beads by centrifugation and discard the supernatant.

-

Wash the beads 3-5 times with cold lysis buffer (or a wash buffer with lower detergent concentration) to remove non-specifically bound proteins.

-

Elute the protein complexes from the beads by boiling in SDS-PAGE loading buffer or by using a competitive elution peptide (e.g., FLAG peptide).

-

-

Analysis:

-

Analyze the eluted proteins and input controls by SDS-PAGE followed by Western blotting.

-

Probe the blot with antibodies against both the bait (anti-FLAG) and the putative prey (anti-HA) proteins to confirm co-immunoprecipitation.

-

Caption: Standard experimental workflow for Co-Immunoprecipitation (Co-IP) of membrane proteins.

Membrane-Based Yeast Two-Hybrid (MbY2H) System

The classical yeast two-hybrid system is unsuitable for integral membrane proteins. The MbY2H, based on the split-ubiquitin system, overcomes this limitation by detecting interactions directly at the membrane.[14][15][16]

Objective: To detect interactions between full-length integral membrane proteins in their native environment.

Methodology:

-

Principle (Split-Ubiquitin): The system relies on the reconstitution of ubiquitin from its N-terminal (Nub) and C-terminal (Cub) halves. Interaction between bait and prey proteins brings Nub and Cub into proximity, allowing ubiquitin-specific proteases (UBPs) to cleave a transcription factor (TF) fused to the C-terminus of Cub.

-

Vector Construction:

-

Bait: The integral membrane protein of interest (e.g., BI-1) is fused to the Cub domain, which is followed by an artificial transcription factor (e.g., LexA-VP16). This creates a Bait-Cub-TF construct.

-

Prey: The potential interacting partner (e.g., Bcl-2) is fused to a mutated Nub domain (NubG), which has a low affinity for Cub, preventing spontaneous reconstitution. This creates a Prey-NubG construct.

-

-

Yeast Transformation and Screening:

-

Co-transform a suitable yeast reporter strain with the bait and prey plasmids.

-

Plate the transformed yeast on selective media lacking specific nutrients (e.g., leucine and tryptophan) to select for cells containing both plasmids.

-

Plate the surviving colonies on a second, more stringent selective medium (e.g., lacking histidine and adenine). Growth on this medium indicates the activation of reporter genes (HIS3, ADE2).

-

-

Interaction Confirmation:

-

A positive interaction is confirmed by the activation of the reporter genes, which only occurs if the bait and prey proteins interact, reconstituting ubiquitin and releasing the TF to the nucleus.

-

Quantitative analysis can be performed using a colorimetric assay for a third reporter gene, lacZ, which encodes β-galactosidase.

-

Caption: Workflow of the Membrane Yeast Two-Hybrid (MbY2H) system based on split-ubiquitin.

Conclusion and Future Directions

The relationship between Bax Inhibitor-1 and the Bcl-2 family is a sophisticated regulatory network centered at the endoplasmic reticulum. While direct physical interactions with anti-apoptotic members like Bcl-2 and Bcl-xL have been reported, the predominant role of BI-1 in suppressing apoptosis appears to be its functional inhibition of the pro-apoptotic effectors Bax and Bak. This is achieved indirectly by controlling key upstream events: maintaining ER Ca²⁺ homeostasis and gatekeeping the activation of the ER stress sensor IRE1α.

For researchers and drug development professionals, this complex interplay presents several opportunities:

-

Future Research: There is a clear need for more quantitative biophysical studies to determine the precise binding affinities and kinetics of the BI-1/Bcl-2 and BI-1/IRE1α interactions. High-resolution structural studies (e.g., cryo-EM) of these complexes would provide invaluable insight into the molecular basis of their function.

-

Therapeutic Potential: Modulating BI-1 activity could be a viable therapeutic strategy. In cancers where cancer cells overexpress BI-1 to evade apoptosis, developing small molecule inhibitors of BI-1 could re-sensitize them to chemotherapy.[1] Conversely, enhancing BI-1 function could be protective in diseases characterized by excessive ER stress and cell death, such as neurodegenerative disorders and ischemia-reperfusion injury.[1]

Ultimately, a deeper understanding of the molecular choreography between BI-1 and the Bcl-2 family will continue to illuminate fundamental principles of cell death regulation and pave the way for novel therapeutic interventions.

References

- 1. Bax Inhibitor-1: between stress and survival - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Characteristics of Bax Inhibitor-1 and its Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. walterlab.ucsf.edu [walterlab.ucsf.edu]

- 4. BI-1 regulates an apoptosis pathway linked to endoplasmic reticulum stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. embopress.org [embopress.org]

- 6. mdpi.com [mdpi.com]